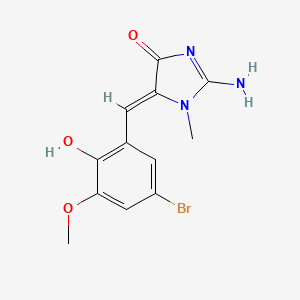![molecular formula C17H11Cl2NO B5909122 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol](/img/structure/B5909122.png)
2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol, also known as DCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCQ is a member of the quinoline family of compounds and has been shown to have a range of interesting biochemical and physiological effects. In
作用机制
The exact mechanism of action of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have a range of interesting biochemical and physiological effects. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could make 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol a useful tool for studying the role of acetylcholine in the nervous system. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool for studying the role of inflammation and oxidative stress in a range of different diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol in lab experiments is its high potency. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have anti-tumor activity at concentrations as low as 10 nM, making it a useful tool for studying the mechanisms of cancer cell death. However, one of the main limitations of using 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol in lab experiments is its relatively poor solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of interesting future directions for research on 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol. One area of research that is particularly promising is the development of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol analogs with improved solubility and bioavailability. Another area of research that is of interest is the use of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol as a tool for studying the role of acetylcholine in the nervous system. Finally, there is also potential for the use of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol in combination with other anti-cancer drugs to improve their efficacy and reduce side effects.
合成方法
2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol can be synthesized using a variety of methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Heck coupling reaction. The most commonly used method for synthesizing 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol is the Pd-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 2,6-dichlorobenzaldehyde and 8-hydroxyquinoline with a palladium catalyst in the presence of a base.
科学研究应用
2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have a range of potential applications in scientific research. One of the most promising applications of 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol is in the field of cancer research. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has been shown to have anti-tumor activity in a number of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[2-(2,6-dichlorophenyl)vinyl]-8-quinolinol has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool for studying the role of inflammation and oxidative stress in the development of cancer.
属性
IUPAC Name |
2-[(E)-2-(2,6-dichlorophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-14-4-2-5-15(19)13(14)10-9-12-8-7-11-3-1-6-16(21)17(11)20-12/h1-10,21H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDAPKIGZDFBEA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909044.png)
![6-(5-bromo-2-methoxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909046.png)
![3-methyl-5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909053.png)
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909070.png)
![5-{3-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909076.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909094.png)
![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909103.png)
![5-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909107.png)
![3-allyl-5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909111.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909115.png)

![6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909134.png)
![4-[(4-methoxy-3-methylbenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909135.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5909142.png)